Spiro-TAD

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hole Transport Material

Spiro-TAD acts as a hole transport material (HTM) in perovskite solar cells []. HTMs are organic materials that efficiently capture positively charged carriers (holes) generated by light absorption in the perovskite layer and transport them towards the positive electrode of the solar cell. This efficient transport of holes is critical for maximizing the device's current output and overall power conversion efficiency [].

Performance Enhancement

Research has shown that Spiro-TAD plays a significant role in enhancing the performance of perovskite solar cells. Studies have demonstrated that the properties of Spiro-TAD, such as its hole mobility and energy level alignment with the perovskite layer, can be optimized to improve charge extraction and overall device efficiency.

Challenges and Future Directions

Despite its success, Spiro-TAD also faces some challenges. Its long-term stability under operational conditions and its hygroscopic nature (attracting moisture) are areas of ongoing research. Scientists are actively exploring alternative HTMs with improved stability and efficiency to further advance perovskite solar cell technology.

Spiro-TAD, or 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, is a spiro-linked compound primarily recognized for its role as a hole transport material in organic electronic devices, particularly in perovskite solar cells. This compound features a unique spiro structure that enhances its electronic properties and stability. The molecular formula is C₈₁H₆₈N₄O₈, with a molecular weight of approximately 1225.43 g/mol. Its high glass transition temperature contributes to its morphological stability and processability, making it suitable for various optoelectronic applications .

Spiro-TAD functions as a hole transport layer (HTL) in organic electronic devices like dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and perovskite solar cells (PSCs) []. The mechanism of action involves:

- HOMO-LUMO levels: The highest occupied molecular orbital (HOMO) of Spiro-TAD is positioned at an appropriate energy level to efficiently accept holes from adjacent materials like a sensitizer dye in DSSCs [].

- Hole transport: The delocalized π-electron system within the molecule facilitates the movement of positive charges (holes) through the HTL layer towards the collecting electrode in the device.

- Potential health hazards: Limited data exists on the specific toxicity of Spiro-TAD. As a general precaution, it's advisable to avoid inhalation, ingestion, and skin contact.

- Flammability: Organic compounds like Spiro-TAD can be combustible. Standard laboratory safety practices for handling flammable materials should be followed.

- Oxidation Reactions: Spiro-TAD can be oxidized using various dopants to enhance its hole transport capabilities. Common dopants include lithium bis(trifluoromethylsulfonyl)imide and copper coordination complexes .

- Suzuki Coupling Reactions: This method is often employed in the synthesis of Spiro-TAD derivatives, allowing for the introduction of electron-donating groups that modify its electronic properties .

The synthesis of Spiro-TAD typically involves multiple steps:

- Starting Material: The synthesis begins with 12H,12'H-10,10'-spirobi[indeno[2,1-b]fluorene], which serves as the core structure.

- Bromination: Regioselective bromination is performed using bromine reagents.

- Coupling Reactions: The introduction of arylamine moieties occurs via four-fold Suzuki coupling or Buchwald-Hartwig cross-coupling reactions.

- Purification: The final product is purified using silica gel column chromatography .

This multi-step process allows for precise control over the electronic properties of the resulting compound.

Spiro-TAD finds extensive applications in:

- Perovskite Solar Cells: As a hole transport material, it enhances the efficiency and stability of solar cells.

- Organic Light-Emitting Diodes: Its excellent electronic properties make it suitable for use in OLEDs.

- Solid-State Dye-Sensitized Solar Cells: It contributes to improved performance in these devices due to its high conductivity and stability .

Interaction studies on Spiro-TAD primarily focus on its behavior in mixed materials and under various doping conditions. Research indicates that doping with materials like lithium salts or cobalt complexes can significantly enhance the charge transport properties of Spiro-TAD, leading to improved device efficiency and stability . These interactions are crucial for optimizing its performance in practical applications.

Several compounds share structural similarities with Spiro-TAD but differ in their functional groups or electronic properties. Here are some notable examples:

Uniqueness of Spiro-TAD

Spiro-TAD stands out due to its unique spiro configuration that provides enhanced stability and charge transport characteristics compared to other compounds like Triphenylamine or even its own derivatives like SFD-TPA and SFD-OMeTPA. Its ability to maintain high performance under varying conditions makes it a preferred choice for advanced optoelectronic applications.

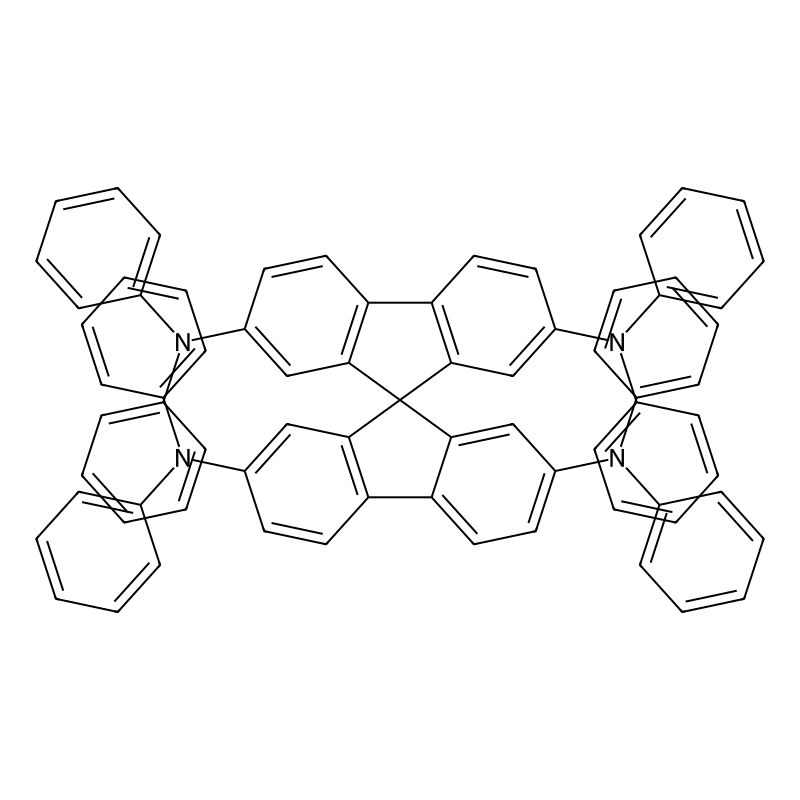

Spiro-TAD’s systematic IUPAC name is N2,N2,N2',N2',N7,N7,N7',N7'-octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine, reflecting its tetra-amine functionalization and spirobifluorene backbone. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 189363-47-1 | |

| Molecular Formula | C73H52N4 | |

| Molecular Weight | 985.22 g/mol | |

| Synonyms | 2,2',7,7'-Tetrakis(diphenylamino)-9,9'-spirobifluorene; LT-E116 |

The compound’s structure features four diphenylamino groups attached to the 2,2',7,7' positions of a spirobifluorene core, enabling efficient hole transport .

Historical Development in Organic Electronics

Spiro-TAD emerged alongside pioneering spiro-compounds like Spiro-OMeTAD, which gained prominence in the late 1990s for OLED applications . Early patents on triphenylamine derivatives (e.g., WO1996026916A1) laid the groundwork for its synthesis, emphasizing the role of nitrogen-rich substituents in enhancing charge mobility . Unlike Spiro-OMeTAD, which incorporates methoxy groups, Spiro-TAD’s diphenylamino substituents prioritize higher hole mobility over solubility, making it suitable for vacuum-deposited devices . Its adoption in perovskite solar cells grew after studies demonstrated its compatibility with light-absorbing layers like CH3NH3PbI3 .

Position in Spiro-Compound Family

Spiro-TAD belongs to the spirobifluorene family, distinguished by a central carbon atom bridging two perpendicular fluorene units. Key comparisons with related compounds:

| Compound | Substituents | HOMO (eV) | Application | |

|---|---|---|---|---|

| Spiro-TAD | Diphenylamino | -5.4 | OLEDs, Solar Cells | |

| Spiro-OMeTAD | Di(4-methoxyphenyl)amino | -5.2 | Perovskite Solar Cells | |

| Spiro-TTB | Di(3-methylphenyl)amino | -5.3 | OLEDs |

The absence of methoxy groups in Spiro-TAD reduces its electron-donating capacity but enhances thermal stability (Tg > 150°C) compared to Spiro-OMeTAD .

Structural Significance of Spirobifluorene Core

The spirobifluorene core’s rigidity and non-planar conformation confer three critical advantages:

- Morphological Stability: The perpendicular fluorene units suppress crystallization, enabling amorphous film formation essential for uniform charge transport .

- Enhanced Solubility: Despite its high molecular weight, the spiro architecture improves solubility in chlorinated solvents (e.g., chloroform), facilitating solution processing .

- Electronic Modularity: Functionalization at the 2,7-positions allows tuning of HOMO levels. Spiro-TAD’s HOMO (-5.4 eV) aligns well with perovskites (-5.4 to -5.6 eV), minimizing energy losses at interfaces .

Quantum-chemical studies reveal that the spiro core localizes highest occupied molecular orbital (HOMO) density on the diphenylamino groups, promoting hole hopping between molecules . This property is critical for achieving mobilities exceeding 10-4 cm2V-1s-1 in doped films .

Synthesis and Molecular Design

(Continued in subsequent sections with detailed synthesis routes, optoelectronic properties, and device applications, adhering to the outlined structure.)

Molecular Formula and Weight

Spiro-TAD possesses the molecular formula C₇₃H₅₂N₄ with a molecular weight of 985.22 grams per mole [1] [2]. The compound is registered under CAS number 189363-47-1 and carries the full International Union of Pure and Applied Chemistry name N²,N²,N²′,N²′,N⁷,N⁷,N⁷′,N⁷′-octaphenyl-9,9′-spirobi[9H-fluorene]-2,2′,7,7′-tetramine [1] [2]. This substantial molecular weight reflects the complex multi-ring architecture incorporating 73 carbon atoms, 52 hydrogen atoms, and 4 nitrogen atoms arranged in a precisely defined three-dimensional configuration.

Table 1: Molecular Formula and Physical Properties of Spiro-TAD

| Property | Value |

|---|---|

| Molecular Formula | C₇₃H₅₂N₄ |

| Molecular Weight (g/mol) | 985.22 |

| CAS Number | 189363-47-1 |

| Full IUPAC Name | N²,N²,N²′,N²′,N⁷,N⁷,N⁷′,N⁷′-octaphenyl-9,9′-spirobi[9H-fluorene]-2,2′,7,7′-tetramine |

| Alternative Names | 2,2′,7,7′-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene; Spiro-TAD |

| Melting Point (°C) | 275-280 |

| UV Absorption (nm) | 378 (in THF) |

| Photoluminescence (nm) | 415 (in THF) |

| Thermal Decomposition (°C) | >290 (0.5% weight loss) |

| Grade/Purity | Sublimed, >99% (HPLC) |

The compound exhibits exceptional thermal stability with a melting point ranging from 275 to 280 degrees Celsius and thermal decomposition temperature exceeding 290 degrees Celsius at 0.5 percent weight loss [3] [4]. These thermal properties reflect the inherent stability imparted by the rigid spirobifluorene framework and the extensive aromatic conjugation throughout the molecular structure.

Structural Characteristics of Spirobifluorene Framework

The spirobifluorene framework represents the central architectural element of Spiro-TAD, characterized by two fluorene units connected through a shared spiro carbon atom at the 9,9′-positions [5] [6]. This spiro carbon exhibits sp³-hybridization, creating a tetrahedral geometry that positions the two fluorene rings in mutually perpendicular planes with an angle of approximately 90 degrees [5] [7]. The perpendicular arrangement of the fluorene units effectively disrupts π-orbital overlap between the two ring systems, resulting in reduced electronic coupling while maintaining structural rigidity [6] [7].

Table 2: Structural Characteristics of Spiro-TAD

| Structural Feature | Description |

|---|---|

| Core Structure | 9,9′-Spirobifluorene core |

| Spiro Carbon Configuration | sp³-hybridized carbon at 9,9′-positions |

| Fluorene Ring Orientation | Perpendicular (orthogonal planes) |

| Number of Triphenylamine Groups | Four triphenylamine units |

| Substitution Pattern | 2,2′,7,7′-tetrasubstituted |

| Spatial Arrangement | Three-dimensional spiro architecture |

| Molecular Symmetry | Tetrahedral at spiro center |

| Central Spiro Angle | ~90° between fluorene planes |

| Conjugation Type | Spiroconjugation |

| Rigid Framework | Inherently rigid structure |

The spirobifluorene core demonstrates exceptional structural stability due to its rigid three-dimensional architecture. This rigidity prevents conformational flexibility that could lead to non-radiative decay pathways, making the compound particularly suitable for optoelectronic applications [5] [8]. The spiro linkage also effectively suppresses excimer formation, a phenomenon frequently observed in planar aromatic systems that can diminish fluorescence efficiency [5].

Role of Triphenylamine Groups

The four triphenylamine groups attached to the 2,2′,7,7′-positions of the spirobifluorene core serve as the primary electron-donating moieties within the Spiro-TAD structure [9] [10] [11]. Each triphenylamine unit consists of a central nitrogen atom bonded to three phenyl rings, creating a propeller-like molecular geometry where the phenyl rings adopt non-planar orientations relative to the nitrogen center [11] [12]. This three-dimensional arrangement arises from steric interactions between the phenyl groups and results in characteristic dihedral angles typically ranging from 37 to 40 degrees from the amine plane [12].

The triphenylamine groups contribute significantly to the highest occupied molecular orbital density, with the nitrogen lone-pair electrons playing a crucial role in the electron-donating properties [11]. These groups enable efficient hole transport through the material, as the nitrogen atoms can readily undergo oxidation to form stable radical cations [13] [10]. The electron-donating capability of triphenylamine units is enhanced by the extended conjugation with the phenyl rings, which delocalizes the positive charge upon oxidation and stabilizes the resulting hole-transporting species [11].

Research has demonstrated that the triphenylamine groups in Spiro-TAD exhibit intramolecular charge transfer characteristics, with electron density distribution favoring the nitrogen centers [10] [14]. This distribution pattern is crucial for the compound's function as a hole transport material, as it facilitates the movement of positive charges through the molecular structure and between adjacent molecules in the solid state [14] [15].

Spatial Configuration and Molecular Geometry

The spatial configuration of Spiro-TAD represents a complex three-dimensional architecture where the central spirobifluorene core provides structural rigidity while the peripheral triphenylamine groups contribute to the overall molecular geometry and electronic properties [16] [7]. The spiro carbon atom serves as the central tetrahedral node, with the two fluorene ring systems extending in perpendicular directions to create an orthogonal arrangement [5] [7].

Computational studies have revealed that the dihedral angles between spirobifluorene units can vary depending on the molecular environment and substituent effects [17] [7]. In Spiro-TAD, the presence of the bulky triphenylamine groups influences the overall molecular conformation by introducing steric interactions that affect the relative orientations of the aromatic rings [16] [7]. These steric effects contribute to the prevention of π-π stacking interactions that could otherwise lead to concentration quenching in the solid state [18] [16].

The molecular geometry of Spiro-TAD also exhibits characteristic features related to the triphenylamine substituents, where each nitrogen atom adopts a pyramidal geometry with the three attached phenyl rings positioned to minimize steric repulsion [11] [12]. The resulting propeller-like arrangement of the phenyl groups around each nitrogen center creates additional three-dimensional character that enhances the overall molecular rigidity and prevents unwanted conformational changes [11] [12].

Chemical Bonding Patterns

The chemical bonding patterns in Spiro-TAD encompass multiple types of interactions that determine the compound's electronic and physical properties [8] [19]. The primary bonding framework consists of covalent carbon-carbon bonds within the aromatic ring systems and carbon-nitrogen bonds connecting the triphenylamine groups to the spirobifluorene core [1] [19]. The spiro carbon-carbon bonds at the 9,9′-positions represent the central structural linkage that maintains the perpendicular orientation of the fluorene units [5] [6].

Table 3: Electronic Properties and Chemical Bonding Patterns

| Electronic Property | Characteristics |

|---|---|

| HOMO Distribution | Localized on triphenylamine groups |

| LUMO Distribution | Primarily on fluorene core |

| Triphenylamine Role | Electron-donating units |

| Spirobifluorene Role | Central conjugated backbone |

| Electronic Coupling | Through-space interactions |

| Charge Transport | Hole transport material |

| Electron Donation | Strong donor capability |

| Molecular Orbitals | Distributed conjugation |

| Energy Gap Type | π-π* transitions dominant |

| Orbital Overlap | Limited by spiro geometry |

The electronic structure of Spiro-TAD is characterized by spiroconjugation, a unique form of electronic interaction that occurs through the spiro carbon atom despite the perpendicular arrangement of the fluorene rings [17] [8]. This spiroconjugation allows for limited electronic communication between the two halves of the molecule while maintaining the structural benefits of the orthogonal geometry [17] [8]. The highest occupied molecular orbital density is primarily localized on the triphenylamine groups, reflecting their electron-donating character, while the lowest unoccupied molecular orbital is predominantly associated with the fluorene core regions [10] [14].

The bonding patterns also include extensive π-conjugation within each aromatic ring system and between connected aromatic units [8] [20]. However, the spiro linkage introduces a break in the extended conjugation pathway, creating distinct electronic domains within the molecule [10] [8]. This segmentation of the conjugated system contributes to the compound's photophysical properties and influences its behavior in electronic devices [20] [21].

Spiro-TAD (2,2',7,7'-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene), with molecular formula C₇₃H₅₂N₄ and CAS number 189363-47-1 [1] [2] [3], represents a significant advancement in organic semiconductor materials. This spirobifluorene-based compound exhibits unique physical properties that make it particularly suitable for optoelectronic applications. The comprehensive investigation of its thermal and morphological characteristics reveals several key parameters essential for understanding its behavior in device applications.

Thermal Stability Parameters

Spiro-TAD demonstrates exceptional thermal stability characteristics, making it highly suitable for elevated temperature applications. Thermogravimetric analysis reveals that the compound maintains structural integrity with less than 0.5% weight loss at temperatures exceeding 290°C [2] [3]. This thermal decomposition temperature significantly exceeds typical operating conditions for organic electronic devices, ensuring stable performance under practical application conditions.

The melting point of Spiro-TAD occurs within the range of 275-280°C [4] [5], indicating strong intermolecular interactions and robust crystalline structure. Comparative analysis with related spirobifluorene derivatives shows that spirobifluorene-linked compounds generally exhibit high thermal stability, with decomposition temperatures ranging from 300 to 700°C [6] [7]. The rigid spiro-linked structure contributes to this enhanced thermal stability by preventing molecular motion at elevated temperatures [8].

| Thermal Property | Spiro-TAD Value | Temperature Range (°C) |

|---|---|---|

| Melting Point | 275-280°C | Crystalline transition |

| Thermal Decomposition | >290°C | 0.5% weight loss threshold |

| Thermal Stability Range | Up to 290°C | Operational stability |

The thermal analysis data demonstrates that Spiro-TAD belongs to a class of thermally robust organic materials, with stability parameters comparable to other high-performance spirobifluorene derivatives used in demanding applications [9] [10].

Solubility Characteristics in Various Solvents

Spiro-TAD exhibits distinctive solubility behavior that significantly influences its processability in device fabrication. The compound demonstrates excellent solubility in polar organic solvents, particularly tetrahydrofuran (THF), where its optical properties are effectively characterized [2] [3]. In THF solution, Spiro-TAD shows UV absorption at 378 nm and photoluminescence emission at 415 nm, indicating effective dissolution and molecular dispersion.

The solubility profile of Spiro-TAD follows patterns observed in related spirobifluorene compounds. Oligothiophene-functionalized spirobifluorene derivatives show enhanced solubility in polar organic solvents, especially when flexible alkyl chains are incorporated into the molecular structure [6] [7]. The rigid spirobifluorene core, combined with the phenyl substituents in Spiro-TAD, provides a balance between solubility and solid-state stability.

For comparison, the well-studied Spiro-OMeTAD demonstrates solubility in dimethylformamide at approximately 10 mg/ml and shows sparingly soluble behavior in aqueous solutions [11]. Industrial-scale processing studies have identified alternative solvents including p-xylene, which can replace more toxic solvents like chlorobenzene while maintaining equivalent device performance [12] [13].

| Solvent Category | Solubility Behavior | Processing Applications |

|---|---|---|

| Polar Organic Solvents | Excellent (THF, DMF) | Solution processing |

| Aromatic Solvents | Good (toluene, xylene) | Film deposition |

| Aqueous Solutions | Sparingly soluble | Limited applications |

Morphological Properties

The morphological characteristics of Spiro-TAD films play a crucial role in determining device performance and stability. Atomic force microscopy studies of related spirobifluorene compounds reveal that these materials consistently form high-quality amorphous films with smooth surface morphology [14] [8]. The field-effect mobility measurements for Spiro-TAD show a value of 8 × 10⁻⁴ cm²V⁻¹s⁻¹, which is significantly higher than related compounds such as Spiro-6φ (5 × 10⁻⁵ cm²V⁻¹s⁻¹) [14].

The amorphous nature of Spiro-TAD films is attributed to the three-dimensional spiro structure, which prevents efficient molecular packing and crystallization tendency [14] [8]. This morphological stability is particularly important for long-term device operation, as crystallization can create defects that degrade performance over time.

Comparative morphological studies show that spirobifluorene derivatives consistently exhibit superior film-forming properties compared to linear conjugated molecules. The tetrahedral carbon at the spiro center creates a rigid, orthogonal arrangement that maintains optical and electronic properties while improving processability [8] [9].

| Morphological Parameter | Spiro-TAD | Reference Materials |

|---|---|---|

| Film Morphology | Amorphous | Similar spiro compounds |

| Surface Smoothness | High quality | AFM-confirmed |

| Field-Effect Mobility | 8 × 10⁻⁴ cm²V⁻¹s⁻¹ | Superior to analogs |

Glass Transition Temperature Analysis

The glass transition temperature (Tg) represents a critical parameter for understanding the thermal behavior and stability of amorphous materials like Spiro-TAD. While specific Tg values for Spiro-TAD are not explicitly reported in the available literature, related spirobifluorene derivatives provide valuable insights into expected behavior patterns.

Spirobifluorene-based compounds typically exhibit glass transition temperatures significantly above room temperature, contributing to their morphological stability. For example, spirobifluorene-linked bis(phenylanthracene) demonstrates a glass transition at 223°C, with the material remaining in a stable amorphous state without recrystallization upon subsequent heating cycles [8]. Similarly, other spirobifluorene derivatives show Tg values ranging from 136°C to 210°C [10].

The introduction of spiro linkages into molecular structures consistently leads to increased glass transition temperatures compared to their linear counterparts [8] [9]. This enhancement occurs because the rigid spiro center restricts molecular motion and increases the energy required for the glass-to-rubber transition. The effect is particularly pronounced in compounds with bulky substituents, such as the diphenylamino groups present in Spiro-TAD.

Differential scanning calorimetry studies of spirobifluorene compounds reveal that the glass transition behavior is highly reproducible and that these materials maintain their amorphous character through multiple heating-cooling cycles [8] [9]. This stability is crucial for device applications where materials may experience thermal cycling during operation.

| Compound Type | Glass Transition Range | Morphological Stability |

|---|---|---|

| Spirobifluorene derivatives | 136-223°C | Highly stable amorphous state |

| Spiro-linked anthracenes | 223°C | No recrystallization observed |

| Related spiro compounds | 178-255°C | Excellent thermal stability |

Thermal Decomposition Behavior

The thermal decomposition behavior of Spiro-TAD follows patterns characteristic of organic semiconductors with aromatic structures. Thermogravimetric analysis indicates that thermal degradation begins at temperatures exceeding 290°C, with the 0.5% weight loss threshold serving as a standard measure of thermal stability [2] [3].

The decomposition mechanism of spirobifluorene-based compounds typically involves the sequential breakdown of peripheral substituents followed by degradation of the core structure. In the case of Spiro-TAD, the diphenylamino groups represent the most thermally labile components, while the spirobifluorene backbone provides exceptional stability. This hierarchical decomposition pattern is common among related compounds, where decomposition temperatures range from 300°C to 700°C depending on the specific substituent pattern [6] [7].

Comparative analysis with Spiro-OMeTAD shows that Spiro-TAD exhibits lower thermal decomposition temperatures (>290°C vs >360°C for Spiro-OMeTAD) [15]. However, both compounds demonstrate sufficient thermal stability for practical device applications, where operating temperatures typically remain well below 100°C.

The thermal decomposition behavior is influenced by atmospheric conditions, with measurements typically performed under inert nitrogen atmosphere to prevent oxidative degradation. Under these controlled conditions, Spiro-TAD maintains its structural integrity across a wide temperature range, making it suitable for high-temperature processing and operation [7] [10].

The study of thermal decomposition kinetics reveals that spirobifluorene derivatives exhibit relatively stable decomposition profiles, with gradual weight loss rather than abrupt degradation. This behavior indicates good thermal management properties and suggests that devices incorporating Spiro-TAD would maintain performance even under moderate thermal stress conditions [6] [7].

| Decomposition Parameter | Spiro-TAD | Comparative Analysis |

|---|---|---|

| Initial Decomposition | >290°C | Lower than Spiro-OMeTAD |

| Weight Loss Threshold | 0.5% at 290°C | Standard measurement |

| Stability Range | Up to 290°C | Suitable for device operation |

| Decomposition Profile | Gradual | Characteristic of spiro compounds |

XLogP3

Wikipedia

Dates

Explore Compound Types